molecular formula C22H24N4O3 B1229013 5-[[4-(Diethylamino)anilino]methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione

5-[[4-(Diethylamino)anilino]methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione

Cat. No. B1229013
M. Wt: 392.5 g/mol
InChI Key: PPQUUCVASHGHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[4-(diethylamino)anilino]methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione is a member of barbiturates.

Scientific Research Applications

Synthesis and Characterization

  • The compound was utilized in the synthesis of specific heterocyclic compounds, such as 1,3,5-triazine-2,4,6-trione derivatives, demonstrating its role in the creation of complex molecular structures. This highlights its significance in organic chemistry and pharmaceutical research (Chau, Malanda, & Milcent, 1997).

Biophotonic Materials

  • Derivatives of this compound, specifically 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone, have been investigated for their potential as biophotonic materials. This includes exploring their structural characteristics and light absorption properties, which are crucial for applications in biomedical imaging and phototherapy (Nesterov et al., 2003).

Crystallographic Studies

  • Crystallographic studies of similar compounds have revealed insights into molecular packing, hydrogen bonding, and van der Waals interactions. Such studies are important for understanding the physical properties and stability of pharmaceutical compounds (Gelbrich, Zencirci, & Griesser, 2007).

Photophysical Properties

  • The photophysical properties of related compounds have been extensively studied, which is significant for the development of dyes, sensors, and other optical materials. These studies often focus on the effects of molecular structure on light absorption and emission behaviors (Stepina et al., 2015).

Applications in Catalysis

  • Such compounds have been explored in catalytic processes, particularly in facilitating reactions that form complex organic structures. This is crucial in the synthesis of pharmaceuticals and other organic materials (Panunzi et al., 2017).

Development of Schiff Bases

  • The chemical has been used in the synthesis of Schiff bases, which are essential in the development of antimicrobial and anticancer agents. This underscores its potential in medicinal chemistry (Uddin et al., 2020).

properties

Product Name

5-[[4-(Diethylamino)anilino]methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

1-benzyl-5-[[4-(diethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C22H24N4O3/c1-3-25(4-2)18-12-10-17(11-13-18)23-14-19-20(27)24-22(29)26(21(19)28)15-16-8-6-5-7-9-16/h5-14,28H,3-4,15H2,1-2H3,(H,24,27,29)

InChI Key

PPQUUCVASHGHTL-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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